
4-(4-(4-Metoxifenil)tiazol-2-il)anilina
Descripción general
Descripción
4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further connected to an aniline moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various cellular pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
Similar compounds have been found to have various effects, such as inducing apoptosis in certain cell types
Action Environment
The action, efficacy, and stability of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)thiazole-2-amine. This intermediate is then subjected to a nucleophilic substitution reaction with aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)thiazole
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-Methoxyphenyl)-1,3-thiazole-2-ylamine
Uniqueness
4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline is unique due to its specific structural features, which confer distinct biological activities. The presence of the methoxy group enhances its lipophilicity and may contribute to its ability to cross biological membranes, thereby increasing its efficacy as a therapeutic agent .
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBCMDICNNALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1371763.png)

![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)
![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371770.png)
![N-[(3-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1371771.png)
![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)







